molecular formula C11H11N5O3S B2619194 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid CAS No. 712344-78-0

4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B2619194
CAS No.: 712344-78-0
M. Wt: 293.3
InChI Key: GBPLXVIGBHFYIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid: Unique due to its specific combination of a tetrazole ring and benzoic acid moiety.

    4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)salicylic acid: Contains a salicylic acid moiety, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-16-11(13-14-15-16)20-6-9(17)12-8-4-2-7(3-5-8)10(18)19/h2-5H,6H2,1H3,(H,12,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPLXVIGBHFYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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